molecular formula C30H46O3 B12389891 (E)-Masticadienonic acid CAS No. 66052-86-6

(E)-Masticadienonic acid

Cat. No.: B12389891
CAS No.: 66052-86-6
M. Wt: 454.7 g/mol
InChI Key: VOYZLKWKVLYJHD-LQZQKTEASA-N
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Description

(E)-Masticadienonic acid is a naturally occurring triterpenoid compound found in the resin of the mastic tree (Pistacia lentiscus). This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Masticadienonic acid typically involves the oxidation of masticadienonic acid precursors. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, followed by purification processes. The resin of the mastic tree is collected, and the compound is isolated using solvent extraction and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-Masticadienonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.

    Biology: Investigated for its role in modulating biological pathways and cellular processes.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown its potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the formulation of natural products and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of (E)-Masticadienonic acid involves its interaction with various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.

    Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

    Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

(E)-Masticadienonic acid can be compared with other triterpenoids such as:

    Betulinic acid: Known for its anticancer and anti-inflammatory properties.

    Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory effects.

    Ursolic acid: Possesses anti-inflammatory, antimicrobial, and anticancer activities.

Uniqueness: this compound stands out due to its specific molecular structure and the unique combination of bioactivities it exhibits. Its ability to modulate multiple biological pathways makes it a promising candidate for therapeutic applications.

Properties

CAS No.

66052-86-6

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(E,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,22-,24-,28+,29-,30+/m0/s1

InChI Key

VOYZLKWKVLYJHD-LQZQKTEASA-N

Isomeric SMILES

C[C@@H](CC/C=C(\C)/C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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